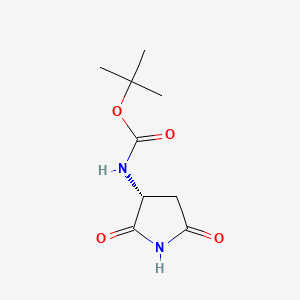![molecular formula C8H4BrF3N2 B597726 3-ブロモ-8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン CAS No. 1263061-60-4](/img/structure/B597726.png)
3-ブロモ-8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 8th position on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
科学的研究の応用
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic activities.
Biological Research: It serves as a probe to study various biological processes and molecular interactions.
Pharmaceutical Research: The compound is investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Material Science: It is used in the development of novel materials with unique properties.
作用機序
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, often involves radical reactions . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that it may interact with multiple biochemical pathways, depending on the specific functional groups attached to the scaffold.
Pharmacokinetics
The compound’s molecular weight is reported to be 30904 , which could influence its pharmacokinetic properties
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated trifluoromethyl ketone in the presence of a base. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrogenated imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation Reactions: Oxidized derivatives such as imidazo[1,2-a]pyridine oxides.
Reduction Reactions: Reduced derivatives like hydrogenated imidazo[1,2-a]pyridines.
類似化合物との比較
Similar Compounds
Uniqueness
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .
特性
IUPAC Name |
3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPKKZHXCURCQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)





![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

